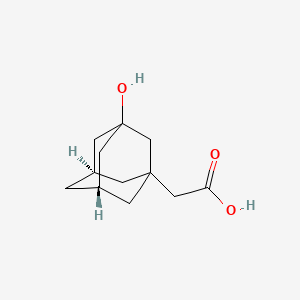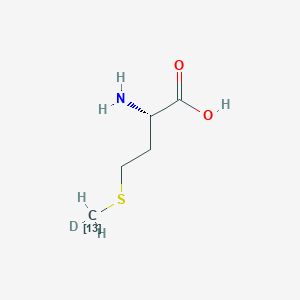
GDP-Na
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanosine diphosphate sodium salt, commonly referred to as GDP-Na, is a nucleotide sugar that plays a crucial role in various biochemical processes. It is a substrate for glycosyltransferase reactions in metabolism and is essential for the biosynthesis of glycoproteins and glycolipids. This compound is vital in eukaryotic organisms and is involved in numerous cellular functions.
准备方法
Synthetic Routes and Reaction Conditions
Guanosine diphosphate sodium salt is synthesized from guanosine triphosphate and mannose-1-phosphate through the action of the enzyme mannose-1-phosphate guanylyltransferase. The reaction typically occurs under physiological conditions, with the enzyme catalyzing the transfer of a guanosine monophosphate group to mannose-1-phosphate, resulting in the formation of guanosine diphosphate mannose.
Industrial Production Methods
Industrial production of guanosine diphosphate sodium salt involves the fermentation of genetically engineered microorganisms that express the necessary enzymes for its biosynthesis. The process includes the cultivation of these microorganisms in bioreactors, followed by the extraction and purification of the compound using chromatographic techniques.
化学反应分析
Types of Reactions
Guanosine diphosphate sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form guanosine diphosphate fucose.
Reduction: It can be reduced to form guanosine diphosphate mannose.
Substitution: The compound can participate in substitution reactions where the diphosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products Formed
- Guanosine diphosphate fucose
- Guanosine diphosphate mannose
- Various substituted guanosine diphosphate derivatives
科学研究应用
Guanosine diphosphate sodium salt has a wide range of applications in scientific research:
- Chemistry : Used as a substrate in glycosylation reactions to study enzyme kinetics and mechanisms.
- Biology : Plays a role in the biosynthesis of glycoproteins and glycolipids, which are essential for cell signaling and structural integrity.
- Medicine : Investigated for its potential in developing therapeutic agents targeting glycosylation pathways in diseases such as cancer and genetic disorders.
- Industry : Utilized in the production of bioengineered glycoproteins and other biopharmaceuticals.
作用机制
Guanosine diphosphate sodium salt exerts its effects by serving as a donor of activated mannose in glycosylation reactions. The compound interacts with glycosyltransferase enzymes, facilitating the transfer of mannose to acceptor molecules, which are then incorporated into glycoproteins and glycolipids. This process is crucial for proper cellular function and communication.
相似化合物的比较
Similar Compounds
- Guanosine diphosphate mannose
- Guanosine diphosphate fucose
- Guanosine diphosphate glucose
Uniqueness
Guanosine diphosphate sodium salt is unique due to its specific role in glycosylation reactions involving mannose. While similar compounds like guanosine diphosphate glucose and guanosine diphosphate fucose also participate in glycosylation, they transfer different sugar moieties, leading to the formation of distinct glycoproteins and glycolipids. This specificity makes guanosine diphosphate sodium salt an essential compound in the study of mannose-related biochemical pathways.
属性
分子式 |
C10H15N5NaO11P2 |
|---|---|
分子量 |
466.19 g/mol |
InChI |
InChI=1S/C10H15N5O11P2.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18); |
InChI 键 |
RIVKOZCPUDVJCY-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzobicyclon [ISO]](/img/structure/B12058859.png)
![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)



![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)







![4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid](/img/structure/B12058962.png)
